Comparative Anti-HIV-1 Potency: DAPD-NHc-pr Exhibits Intermediate Activity Between DAPD and DXG
In a direct head-to-head comparison from the same research study, DAPD-NHc-pr (referred to as compound 12) demonstrates anti-HIV-1 activity that is intermediate to that of its structural analogs. DAPD-NHc-pr has an EC50 of 0.85 µM [1]. In contrast, the prodrug DAPD has a median EC50 of 4.0 µM, while its active metabolite DXG is significantly more potent with an EC50 of 0.25 µM [2]. This places DAPD-NHc-pr's potency approximately 4.7-fold lower than DAPD and 3.4-fold less potent than DXG in this assay system.
| Evidence Dimension | Anti-HIV-1 potency (EC50) |
|---|---|
| Target Compound Data | 0.85 μM |
| Comparator Or Baseline | DAPD: 4.0 μM; DXG: 0.25 μM |
| Quantified Difference | DAPD-NHc-pr is 4.7-fold less potent than DAPD and 3.4-fold less potent than DXG |
| Conditions | HIV-1 in peripheral blood mononuclear cells (PBMCs) |
Why This Matters
Understanding the precise relative potency is crucial for experimental design, as using DAPD-NHc-pr as a 'DAPD-like' control would lead to misinterpretation of results due to its differing intrinsic activity.
- [1] Narayanasamy J, et al. Synthesis and anti-HIV activity of (-)-beta-D-(2R,4R)-1,3-dioxolane-2,6-diamino purine (DAPD) (amdoxovir) and (-)-beta-D-(2R,4R)-1,3-dioxolane guanosine (DXG) prodrugs. Antiviral Res. 2007;75(3):198-209. View Source
- [2] Mewshaw JP, et al. Dioxolane Guanosine, the Active Form of the Prodrug Diaminopurine Dioxolane, Is a Potent Inhibitor of Drug-Resistant HIV-1 Isolates From Patients for Whom Standard Nucleoside Therapy Fails. JAIDS. 2002;29(1):11-20. View Source
